5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Overview
Description
5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring attached to a benzoxazolone moiety, which is further stabilized by the presence of a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazolone ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its pharmacological properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazolone or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzoxazolone moiety may interact with enzymes or other proteins, altering their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole ring instead of a benzoxazolone ring, leading to different pharmacological properties.
2-(Piperazin-1-yl)-1,3-benzoxazole: Similar to the target compound but lacks the carbonyl group, which may affect its reactivity and biological activity.
4-(Piperazin-1-yl)-1,2,3-benzotriazole: Contains a benzotriazole ring, which can lead to different interactions with biological targets.
Uniqueness
5-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is unique due to the presence of both the piperazine and benzoxazolone moieties, which confer specific chemical and biological properties. The hydrochloride group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-piperazin-1-yl-3H-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-11-13-9-7-8(1-2-10(9)16-11)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRNNLQMCBYDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=O)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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